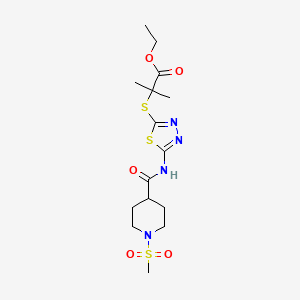
Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of a chemical compound typically includes its molecular formula, structural formula, and IUPAC name. It may also include information about the class of compounds it belongs to and its key structural features.
Synthesis Analysis
This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the steps involved in the synthesis process.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the spatial arrangement of atoms in the molecule and the nature of chemical bonds between them.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also includes studying the compound’s stability, reactivity, and other chemical properties.Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activity
Derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, similar to the compound , have shown promising antimicrobial and antifungal properties. Compounds like 4-butoxy-N-{5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl] carbomoyl} methyl) sulfanyl] -1,3,4-thiadiazol-2-yl} benzamide, with structures containing two cycles of 1,3,4-thiadiazole, have exhibited high antimicrobial activity, suggesting potential for further study (Sych et al., 2019).
Potential Anticancer Agents
A study involving the synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids evaluated these compounds as potential anticancer agents. The study concluded that certain derivatives showed strong anticancer properties, warranting further in vivo studies to confirm their therapeutic usefulness (Rehman et al., 2018).
Antibacterial Potentials
Compounds bearing azinane and 1,3,4-oxadiazole heterocyclic cores, similar to the chemical , have been synthesized and evaluated for their antibacterial potentials. A particular compound was identified as an active growth inhibitor of several bacterial strains, indicating the potential utility of these derivatives in antibacterial applications (Iqbal et al., 2017).
Antimicrobial, Antilipase, and Antiurease Activities
Research on compounds containing 1,3,4-thiadiazole, among others, revealed some of these compounds possess good to moderate antimicrobial activity against test microorganisms. Additionally, certain compounds exhibited antiurease and antilipase activities, expanding their potential therapeutic applications (Başoğlu et al., 2013).
Multifunctional Agents for CNS Disorders
Some arylsulfonamide derivatives of (aryloxy)ethyl piperidines have been identified as potential multifunctional agents for the treatment of complex diseases, including CNS disorders. These derivatives, through selective receptor targeting, demonstrated distinct antidepressant-like and pro-cognitive properties in preclinical evaluations (Canale et al., 2016).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related aspects. It includes understanding the precautions that need to be taken while handling and storing the compound.
Direcciones Futuras
This involves predicting or suggesting future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
Please consult with a professional chemist or a trusted source for specific information and always follow safety guidelines when handling chemicals.
Propiedades
IUPAC Name |
ethyl 2-methyl-2-[[5-[(1-methylsulfonylpiperidine-4-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O5S3/c1-5-24-12(21)15(2,3)26-14-18-17-13(25-14)16-11(20)10-6-8-19(9-7-10)27(4,22)23/h10H,5-9H2,1-4H3,(H,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEOFHWCGOWMTP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O5S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methyl-2-((5-(1-(methylsulfonyl)piperidine-4-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

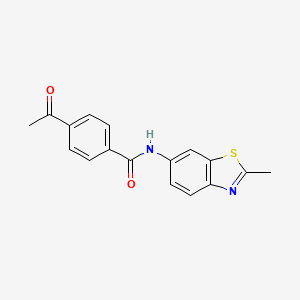
![methyl (4Z)-4-[(dimethylamino)methylidene]-2-methyl-5-oxo-1-(2-phenylethyl)-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2406326.png)
![N-([2,2'-bifuran]-5-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2406327.png)
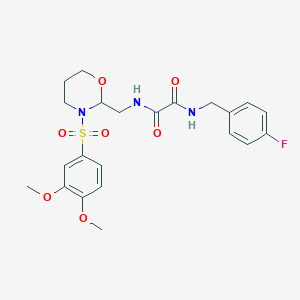
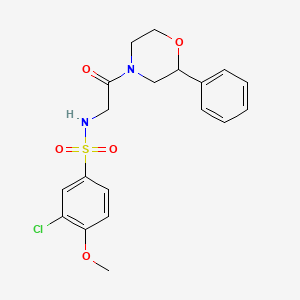
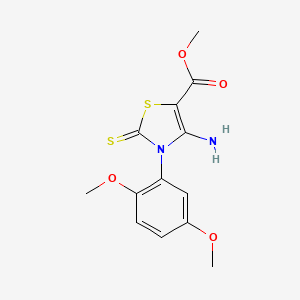
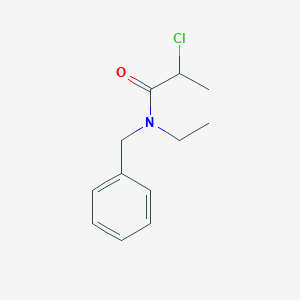
![2,3-dimethyl-5-(phenylsulfonyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2406339.png)
![6-Acetyl-2-(3,5-dichlorobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2406340.png)
![2-(4-Methylpiperazin-1-yl)-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B2406341.png)
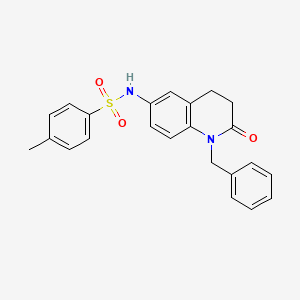
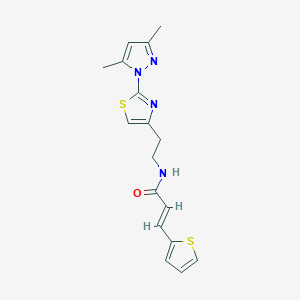
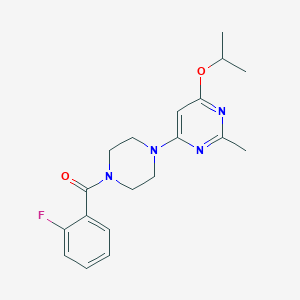
![3-(3,5-dimethylisoxazol-4-yl)-N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)propanamide](/img/structure/B2406347.png)